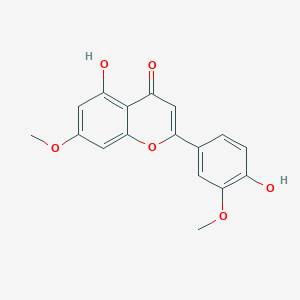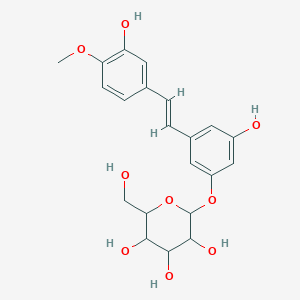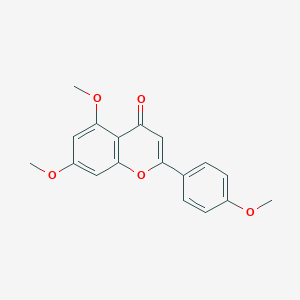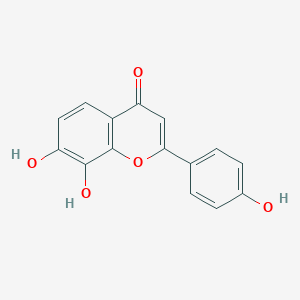
Velutin
Descripción general
Descripción
Velutin es una flavona, un tipo de flavonoide, que es una clase de compuestos naturales ampliamente distribuidos en el reino vegetal. Se aísla de fuentes como Xylosma velutina y el fruto de açaí. This compound tiene diversas actividades biológicas, incluidos efectos de blanqueamiento de la piel (anti-melanogénicos), así como posibles actividades antiinflamatorias, antialérgicas, antioxidantes y antimicrobianas .
Aplicaciones Científicas De Investigación
Velutin ha sido ampliamente estudiado por sus aplicaciones de investigación científica. Ha mostrado resultados prometedores en la inhibición de la biosíntesis de melanina, lo que lo convierte en un candidato potencial para productos de blanqueamiento de la piel. Además, this compound exhibe propiedades antiinflamatorias al reducir la producción de citocinas proinflamatorias como el factor de necrosis tumoral (TNF)-α y la interleucina (IL)-6 a través de la inhibición de la activación de NF-κB y la vía MAPK .
Mecanismo De Acción
Velutin ejerce sus efectos a través de varios objetivos y vías moleculares. Inhibe la biosíntesis de melanina al inhibir la actividad de la tirosinasa, que es una enzima clave en la vía de la síntesis de melanina . Además, this compound reduce la producción de citocinas proinflamatorias al inhibir la activación de NF-κB y bloquear la degradación del inhibidor de NF-κB, así como al inhibir la fosforilación de la proteína quinasa activada por mitógenos (MAPK) p38 y JNK .
Safety and Hazards
Safety data sheets suggest that velutin should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas in case of accidental release .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Velutin interacts with various enzymes and proteins in biochemical reactions . The structure of this compound, particularly the substitution of functional groups at C5, C7, C3′, and C4′ of the flavone backbone, affects its biological activities related to melanin synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It inhibits melanin synthesis and has antioxidant activity . This compound influences cell function by inhibiting tyrosinase activity, an essential enzyme in melanin synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits tyrosinase activity, which leads to a decrease in melanin synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that this compound inhibits both early melanocyte development and melanin synthesis more efficiently in zebrafish embryos in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain doses, this compound has been shown to inhibit melanin synthesis without significant toxicity .
Metabolic Pathways
This compound is involved in the metabolic pathway of melanin synthesis . It interacts with the enzyme tyrosinase, leading to a decrease in melanin production .
Métodos De Preparación
Velutin se puede obtener mediante hidrólisis asistida por microondas de extractos de glucósidos de plantas como el muérdago coreano. El proceso implica someter el extracto de glucósido a irradiación de microondas en condiciones ácidas, lo que da como resultado la formación de un extracto de flavonoide aglicona. Este extracto se somete luego a cromatografía en columna de gel de sílice utilizando diclorometano-metanol en gradiente para aislar this compound .
Análisis De Reacciones Químicas
Velutin experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. La sustitución de grupos funcionales en las posiciones C5, C7, C3′ y C4′ del esqueleto de flavona por hidrógeno, hidroxilo y funcionalidades metóxi afecta sus actividades biológicas. Por ejemplo, la coexistencia de hidroxilo y metóxi en las posiciones C5 y C7 es esencial para inhibir la actividad de la tirosinasa, mientras que los compuestos 1,2-diol sustituidos en C3′ y C4′ inducen la apoptosis de las células de melanoma .
Comparación Con Compuestos Similares
Velutin es único entre las flavonas debido a sus potentes actividades antiinflamatorias y anti-melanogénicas. Compuestos similares incluyen luteolina, apigenina y crisoeriol, que también son flavonas con propiedades antiinflamatorias. This compound exhibe una mayor potencia en la reducción de la producción de citocinas proinflamatorias y en la inhibición de la biosíntesis de melanina en comparación con estos compuestos .
Propiedades
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCUOVBWAWAQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180421 | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25739-41-7 | |
| Record name | Velutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25739-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Velutin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025739417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1Q4E0I0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















